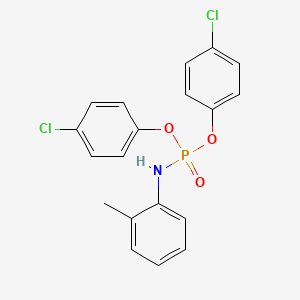![molecular formula C11H9N5O2 B5226753 1-{4-[(1,2-OXAZOL-3-YL)METHOXY]PHENYL}-1H-1,2,3,4-TETRAZOLE](/img/structure/B5226753.png)
1-{4-[(1,2-OXAZOL-3-YL)METHOXY]PHENYL}-1H-1,2,3,4-TETRAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(1,2-OXAZOL-3-YL)METHOXY]PHENYL}-1H-1,2,3,4-TETRAZOLE is a heterocyclic compound that features both oxazole and tetrazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-hydroxybenzaldehyde with 1,2-oxazole-3-carboxylic acid under specific conditions to form the oxazole ring . This intermediate is then reacted with sodium azide and triethyl orthoformate to introduce the tetrazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification methods are also crucial to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{4-[(1,2-OXAZOL-3-YL)METHOXY]PHENYL}-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like halides or alkyl groups.
Applications De Recherche Scientifique
1-{4-[(1,2-OXAZOL-3-YL)METHOXY]PHENYL}-1H-1,2,3,4-TETRAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-{4-[(1,2-OXAZOL-3-YL)METHOXY]PHENYL}-1H-1,2,3,4-TETRAZOLE involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors, altering their activity. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to inhibit specific enzymes by binding to their active sites . This dual interaction makes the compound effective in modulating biological pathways involved in inflammation and cancer .
Comparaison Avec Des Composés Similaires
1,2,4-Triazole derivatives: Known for their antifungal and anticancer activities.
Oxazole derivatives: Widely studied for their antimicrobial properties.
Tetrazole derivatives: Used in pharmaceuticals for their ability to inhibit enzymes.
Uniqueness: 1-{4-[(1,2-OXAZOL-3-YL)METHOXY]PHENYL}-1H-1,2,3,4-TETRAZOLE is unique due to the combination of oxazole and tetrazole rings in a single molecule. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to compounds containing only one of these rings.
Propriétés
IUPAC Name |
3-[[4-(tetrazol-1-yl)phenoxy]methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c1-3-11(17-7-9-5-6-18-13-9)4-2-10(1)16-8-12-14-15-16/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMAQJULJPVEOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=N2)OCC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B5226671.png)
![2-[2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B5226672.png)
![4-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5226673.png)
![4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5226676.png)
![methyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5226680.png)
![1-(4-chlorobenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5226691.png)

![N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide](/img/structure/B5226706.png)
![3-[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5226714.png)
![3-(4-chlorophenyl)-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226718.png)
![(4-(2-chlorobenzyl)-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5226722.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)isonicotinamide 1-oxide](/img/structure/B5226728.png)
![ethyl N-({[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetyl)glycinate](/img/structure/B5226747.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]propan-2-ol](/img/structure/B5226768.png)
